N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]thiophene-2-carboxamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring, a dioxido tetrahydrothiophene moiety, and a benzyl group substituted with a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]thiophene-2-carboxamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Introduction of the Dioxido Tetrahydrothiophene Moiety: This step involves the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or peracetic acid.
Attachment of the Benzyl Group: The benzyl group is introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxido tetrahydrothiophene moiety back to tetrahydrothiophene.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkyl halides, nucleophiles like amines and thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydrothiophene derivatives.
Substitution: Various substituted thiophene and benzyl derivatives.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Properties
Molecular Formula |
C19H23NO3S2 |
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Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H23NO3S2/c1-14(2)16-7-5-15(6-8-16)12-20(17-9-11-25(22,23)13-17)19(21)18-4-3-10-24-18/h3-8,10,14,17H,9,11-13H2,1-2H3 |
InChI Key |
XPKWOBHUMJZCMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
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